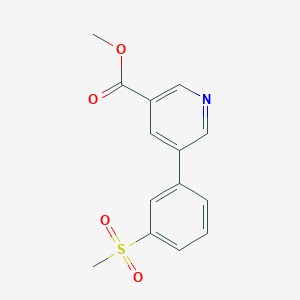

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate

描述

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate is a pyridine-based compound featuring a methanesulfonylphenyl substituent at the 5-position and a methyl ester group at the 3-position.

属性

IUPAC Name |

methyl 5-(3-methylsulfonylphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-19-14(16)12-6-11(8-15-9-12)10-4-3-5-13(7-10)20(2,17)18/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJFOGNXNVYZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methanesulfonylphenylboronic acid and methyl 5-bromopyridine-3-carboxylate.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the bromopyridine derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) or toluene.

Purification: After the coupling reaction, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.

化学反应分析

Types of Reactions

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding phenylpyridine derivative.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Phenylpyridine derivatives.

Substitution: Amides, esters, or other substituted derivatives.

科学研究应用

Chemistry

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate serves as a valuable building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various reactions, such as:

- Esterification: The formation of esters from carboxylic acids and alcohols.

- Cross-Coupling Reactions: Employed in Suzuki or Heck reactions to create new carbon-carbon bonds.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that it exhibits activity against several bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

- Anti-inflammatory Effects: Research indicates it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound:

- Cancer Research: Its ability to inhibit specific enzymes involved in tumor growth is being studied.

- Therapeutic Agent Development: Investigations into its efficacy as an anti-inflammatory agent in diseases such as rheumatoid arthritis are underway.

Anti-inflammatory Properties

In vitro studies have demonstrated significant anti-inflammatory effects. The following table summarizes the IC50 values for different targets:

| Study | IC50 Value (µM) | Target |

|---|---|---|

| Study A | 25 | COX-1 |

| Study B | 30 | COX-2 |

| Study C | 15 | NF-kB |

These results indicate that the compound is a potent inhibitor of inflammatory pathways.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 12 |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The data suggest promising antimicrobial activity, particularly against Mycobacterium tuberculosis.

Case Studies

Case Study on In Vivo Efficacy:

A study involving BALB/c mice infected with Mycobacterium tuberculosis showed that administration of this compound at a dose of 200 mg/kg resulted in significant bacterial load reduction compared to controls. Plasma concentrations remained above the MIC for over 24 hours, indicating potential therapeutic use.

Clinical Relevance:

Derivatives of this compound have been explored for their anti-inflammatory properties in conditions such as rheumatoid arthritis and inflammatory bowel disease. Patients treated with similar compounds exhibited reduced inflammation markers and improved clinical outcomes.

Similar Compounds

| Compound Name | Key Differences |

|---|---|

| Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | Lacks the methanesulfonyl group |

| Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | Contains a chlorine atom instead of the methanesulfonyl group |

The unique methanesulfonyl group imparts distinct chemical and biological properties, enhancing solubility and reactivity.

作用机制

The mechanism of action of Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity towards its target, while the pyridine ring can participate in π-π interactions or hydrogen bonding.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

LogP and Solubility

LogP (partition coefficient) is a critical parameter for predicting membrane permeability and solubility. Methyl pyridine-3-carboxylate (HS-207), a simpler analog, exhibits a calculated logP of 0.88 ± 0.22, significantly lower than compounds like 1,2-dimethoxybenzene (logP 1.96 ± 0.23) . This suggests that electron-withdrawing groups (e.g., esters) reduce lipophilicity.

Molecular Geometry and Crystallography

Ethyl 2-{5-[(3-oxo-3,4-dihydroxyphenyl)amino]methyl}pyridine-3-carboxylate () adopts a helical boat conformation in its benzothiazine ring, with dihedral angles of 62.98° between the fused triazole and thiazine rings .

Structural Similarity and Bioactivity Trends

The Catalog of Pyridine Compounds () lists several analogs with high structural similarity (0.89–0.92) to pyridine carboxylates. Key examples include:

| Compound Name | CAS No. | Substituents | Similarity | Molecular Weight |

|---|---|---|---|---|

| Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate | 936637-97-7 | Methyl ester (3,5-positions) | 0.92 | ~250.21 |

| Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate | 127717-18-4 | Formyl (5), methyl ester (3) | 0.92 | ~218.19 |

| Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 1190320-31-0 | Trifluoromethyl (5), methyl ester (3) | N/A | 244.17 |

Key Observations :

Substituent Diversity : The 5-position substituents (e.g., formyl, trifluoromethyl, methanesulfonylphenyl) modulate electronic and steric properties. Trifluoromethyl groups () enhance metabolic stability and lipophilicity compared to methanesulfonyl groups .

Bioactivity: Pyridine carboxylates with fused heterocycles (e.g., pyrazolo-pyridines) often exhibit biological activity. For example, Ethyl 2-{5-[(3-oxo-3,4-dihydroxyphenyl)amino]methyl}pyridine-3-carboxylate () belongs to a class of benzothiazine derivatives with reported antifungal and antibacterial properties .

生物活性

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate is characterized by a pyridine ring substituted with a methanesulfonyl group and a carboxylate moiety. This unique structure contributes to its biological activity, influencing its interaction with various biological targets.

The biological activity of Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating physiological responses.

- Receptor Interaction : It may act as a ligand for various receptors, influencing signaling pathways related to inflammation and pain.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could contribute to its therapeutic effects.

Anti-inflammatory Effects

Recent studies have demonstrated the anti-inflammatory potential of Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate. For instance, in vitro assays indicated that the compound significantly reduced the production of pro-inflammatory cytokines in stimulated macrophages. The IC50 values for these effects were reported to be below 50 µM, indicating potent activity .

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Table 1 summarizes the findings from enzyme inhibition assays:

These results suggest that Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate may serve as a lead compound for developing new anti-inflammatory drugs.

Case Study 1: In Vivo Efficacy

A study investigated the in vivo efficacy of Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate in a murine model of acute inflammation. The compound was administered at varying doses, and its effects on inflammatory markers were measured. The results indicated a dose-dependent reduction in edema and inflammatory cytokine levels, supporting its potential as an anti-inflammatory agent .

Case Study 2: Mechanistic Insights

Another study utilized molecular docking techniques to elucidate the binding interactions between Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate and COX enzymes. The docking results revealed key interactions with amino acid residues critical for enzyme activity, providing insights into the compound's mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。